Cas no 82315-47-7 (N-4-(4-aminophenyl)phenylmethanesulfonamide)
N-4-(4-aminophenyl)phenylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Methanesulfonamide, N-(4'-amino[1,1'-biphenyl]-4-yl)-
- N-4-(4-aminophenyl)phenylmethanesulfonamide
- SCHEMBL2497654
- EN300-1586188
- 82315-47-7
- N-[4-(4-aminophenyl)phenyl]methanesulfonamide
-
- Inchi: 1S/C13H14N2O2S/c1-18(16,17)15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9,15H,14H2,1H3
- InChI Key: SGPOCWTUPLYZIO-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC(=CC=1)C1C=CC(=CC=1)N)(=O)=O
Computed Properties
- Exact Mass: 262.07759887Da
- Monoisotopic Mass: 262.07759887Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 80.6Ų
N-4-(4-aminophenyl)phenylmethanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1586188-50mg |
N-[4-(4-aminophenyl)phenyl]methanesulfonamide |
82315-47-7 | 50mg |
$1032.0 | 2023-09-24 | ||
| Enamine | EN300-1586188-100mg |
N-[4-(4-aminophenyl)phenyl]methanesulfonamide |
82315-47-7 | 100mg |
$1081.0 | 2023-09-24 | ||
| Enamine | EN300-1586188-250mg |
N-[4-(4-aminophenyl)phenyl]methanesulfonamide |
82315-47-7 | 250mg |
$1131.0 | 2023-09-24 | ||
| Enamine | EN300-1586188-500mg |
N-[4-(4-aminophenyl)phenyl]methanesulfonamide |
82315-47-7 | 500mg |
$1180.0 | 2023-09-24 | ||
| Enamine | EN300-1586188-1000mg |
N-[4-(4-aminophenyl)phenyl]methanesulfonamide |
82315-47-7 | 1000mg |
$1229.0 | 2023-09-24 | ||
| Enamine | EN300-1586188-2500mg |
N-[4-(4-aminophenyl)phenyl]methanesulfonamide |
82315-47-7 | 2500mg |
$2408.0 | 2023-09-24 | ||
| Enamine | EN300-1586188-5000mg |
N-[4-(4-aminophenyl)phenyl]methanesulfonamide |
82315-47-7 | 5000mg |
$3562.0 | 2023-09-24 | ||
| Enamine | EN300-1586188-10000mg |
N-[4-(4-aminophenyl)phenyl]methanesulfonamide |
82315-47-7 | 10000mg |
$5283.0 | 2023-09-24 | ||
| Enamine | EN300-1586188-0.05g |
N-[4-(4-aminophenyl)phenyl]methanesulfonamide |
82315-47-7 | 0.05g |
$1032.0 | 2023-06-04 | ||
| Enamine | EN300-1586188-0.1g |
N-[4-(4-aminophenyl)phenyl]methanesulfonamide |
82315-47-7 | 0.1g |
$1081.0 | 2023-06-04 |
N-4-(4-aminophenyl)phenylmethanesulfonamide Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on N-4-(4-aminophenyl)phenylmethanesulfonamide
Introduction to N-4-(4-aminophenyl)phenylmethanesulfonamide (CAS No. 82315-47-7)
N-4-(4-aminophenyl)phenylmethanesulfonamide, with the chemical identifier CAS No. 82315-47-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of N-4-(4-aminophenyl)phenylmethanesulfonamide consists of a sulfonamide group linked to two phenyl rings, each substituted with an amino group. This configuration imparts specific chemical and biological characteristics that make it a valuable candidate for further research and development.
The sulfonamide moiety is a well-known pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of two phenyl rings enhances the compound's solubility and stability, making it suitable for various formulations. Recent studies have highlighted the potential of sulfonamide derivatives in treating a range of diseases, including infectious diseases, cancer, and inflammatory conditions.
In the realm of drug discovery, N-4-(4-aminophenyl)phenylmethanesulfonamide has been explored for its antimicrobial properties. Research indicates that sulfonamides can inhibit the growth of bacteria by interfering with essential metabolic pathways. Specifically, this compound has shown promise in targeting bacterial enzymes involved in folic acid synthesis, which is crucial for bacterial proliferation. The dual phenyl ring structure may also contribute to its ability to cross bacterial cell membranes, enhancing its efficacy.
Moreover, the amino groups in the structure of N-4-(4-aminophenyl)phenylmethanesulfonamide provide opportunities for further functionalization. This allows chemists to modify the compound to improve its pharmacokinetic properties, such as bioavailability and metabolic stability. Such modifications are essential for developing drugs that can be effectively administered and utilized by patients.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of N-4-(4-aminophenyl)phenylmethanesulfonamide with greater accuracy. Molecular docking studies have revealed potential interactions with various biological targets, including proteases and kinases involved in cancer pathways. These findings suggest that this compound could be a lead candidate for developing novel therapeutic agents.
The synthesis of N-4-(4-aminophenyl)phenylmethanesulfonamide involves multi-step organic reactions, typically starting from readily available aromatic precursors. The process requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.
In conclusion, N-4-(4-aminophenyl)phenylmethanesulfonamide (CAS No. 82315-47-7) represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for developing new drugs. As research continues to uncover more about its properties and applications, this compound is likely to play a significant role in future medical treatments.
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